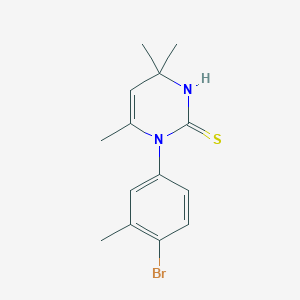![molecular formula C23H28N6O3 B5525027 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a class of chemicals synthesized for various purposes, including medicinal applications. While specific studies on this exact compound are limited, research on related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine often involves multi-step chemical processes. For example, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds, which could be comparable to the synthesis of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction and NMR. Karczmarzyk and Malinka (2004) provide details on the crystal and molecular structures of similar compounds, which can give insights into the structural aspects of our compound of interest (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are often explored in the context of their potential as medicinal agents. For instance, Gabriele et al. (2006) discuss the synthesis of derivatives through reactions that could be relevant to understanding the reactivity of 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine (Gabriele et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how this compound interacts in different environments. Studies like those conducted by Shawish et al. (2021) on s-triazine derivatives can provide a framework for analyzing the physical properties of related compounds (Shawish et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability, are key to understanding the potential applications of this compound. Research on similar compounds, such as the work of Bauer et al. (1976) on isobenzofuran derivatives, can offer insights into the chemical behavior of the compound (Bauer et al., 1976).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis : A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. The research highlights the utility of such compounds in pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity : Another study synthesized imidazo[1,5-a]-1,3,5-triazine derivatives and tested them for their inhibitory effects on ortho- and paramyxoviruses, indicating the potential of such compounds in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Anti-Anoxic and Anti-Lipid Peroxidation : Novel 4-arylpyrimidine derivatives were synthesized and tested for their anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their potential in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).
Antimicrobial Activity : Research on fused imidazolopyrimidines demonstrated their synthesis and evaluation for antimicrobial activity, highlighting the importance of structural analogs in combating microbial resistance (El-Kalyoubi, Agili, & Youssif, 2015).
Antioxidant Evaluation : A study on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives sheds light on the role of such compounds in oxidative stress management (Gouda, 2012).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-16(2)29(14-24-15)22-13-21(25-17(3)26-22)27-6-8-28(9-7-27)23(30)18-10-19(31-4)12-20(11-18)32-5/h10-14H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXOUDNQMQHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)


![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)


![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)